molecular formula C21H17N3O3S B15005904 methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

Cat. No.: B15005904
M. Wt: 391.4 g/mol
InChI Key: WPBWTLIGRHVFAF-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The furan ring can be introduced via a Friedel-Crafts acylation reaction. The final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The furan ring may interact with cellular membranes, disrupting their integrity. These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate
  • Methyl 3-({[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate

Uniqueness

Methyl 3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate is unique due to its specific combination of a furan ring, a triazole ring, and a benzoate ester. This combination imparts unique chemical properties and biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 3-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-26-20(25)16-8-5-7-15(13-16)14-28-21-23-22-19(18-11-6-12-27-18)24(21)17-9-3-2-4-10-17/h2-13H,14H2,1H3

InChI Key

WPBWTLIGRHVFAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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